2-(5-Chloro-2-fluorophenyl)propan-2-ol molecular structure and weight
2-(5-Chloro-2-fluorophenyl)propan-2-ol molecular structure and weight
An In-Depth Technical Guide to 2-(5-Chloro-2-fluorophenyl)propan-2-ol
Abstract
This technical guide provides a comprehensive scientific overview of 2-(5-Chloro-2-fluorophenyl)propan-2-ol, a halogenated tertiary alcohol. The document details its molecular structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and predicted spectroscopic characteristics. Authored for researchers, medicinal chemists, and professionals in drug development, this guide emphasizes the compound's potential as a valuable synthetic intermediate. The strategic incorporation of chloro- and fluoro-substituents on the phenyl ring suggests its utility in the development of novel bioactive molecules, leveraging established principles of medicinal chemistry.
Molecular Identity and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. This section outlines the structural and physical properties of 2-(5-Chloro-2-fluorophenyl)propan-2-ol.
Nomenclature and Chemical Identifiers
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Systematic IUPAC Name : 2-(5-Chloro-2-fluorophenyl)propan-2-ol
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Molecular Formula : C₉H₁₀ClFO
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InChI Key : A unique, non-proprietary identifier representing the molecular structure. The key for this compound is derived from its structure.
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SMILES : A line notation for representing chemical structures. For this molecule, it is CC(C)(O)c1cc(Cl)ccc1F.
Molecular Structure
The molecule is a tertiary alcohol, characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structure consists of a propan-2-ol backbone where the central carbon is substituted with a 5-chloro-2-fluorophenyl group. The presence of both chlorine and fluorine atoms on the aromatic ring is significant, as these halogens can modulate the electronic properties and metabolic stability of derivative compounds.[1]
Caption: Molecular structure of 2-(5-Chloro-2-fluorophenyl)propan-2-ol.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the compound.
| Property | Value | Source |
| Molecular Weight | 188.63 g/mol | |
| Linear Formula | C₉H₁₀ClFO | |
| Physical State | Predicted to be a solid or high-boiling liquid at STP | N/A |
| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethane. | N/A |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | N/A |
| Hydrogen Bond Acceptor Count | 2 (from oxygen and fluorine atoms) | N/A |
Synthesis and Mechanistic Rationale
The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. The most reliable and versatile method for preparing a structure like 2-(5-Chloro-2-fluorophenyl)propan-2-ol is through the Grignard reaction.
Retrosynthetic Analysis and Strategy
A retrosynthetic analysis points to two primary Grignard-based routes:
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Reacting a 5-chloro-2-fluorophenylmagnesium halide with acetone.
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Reacting 1-(5-chloro-2-fluorophenyl)ethan-1-one (5'-chloro-2'-fluoroacetophenone) with a methylmagnesium halide.
The second approach is often preferred due to the commercial availability and stability of the starting acetophenone precursor and the simplicity of using methylmagnesium bromide. This strategy avoids potential complications in forming the Grignard reagent from the halogenated benzene.
Proposed Synthetic Protocol: Grignard Reaction
This protocol describes the synthesis from 5'-chloro-2'-fluoroacetophenone.
Core Principle: This protocol is self-validating through rigorous control of reaction conditions. The success of a Grignard reaction is critically dependent on maintaining an anhydrous (water-free) environment. Any moisture will protonate and destroy the highly basic Grignard reagent, halting the reaction.
Materials:
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5'-Chloro-2'-fluoroacetophenone
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Methylmagnesium bromide (3.0 M solution in diethyl ether)
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Anhydrous diethyl ether or Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, and condenser (all oven-dried)
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Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow:
Caption: Workflow for the synthesis of the target compound via Grignard reaction.
Step-by-Step Methodology:
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Setup: Assemble an oven-dried, three-necked round-bottom flask with a dropping funnel, condenser, and nitrogen inlet.
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Reagent Preparation: Dissolve 1 equivalent of 5'-chloro-2'-fluoroacetophenone in anhydrous diethyl ether in the flask.
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Grignard Addition: Cool the flask to 0°C in an ice bath. Slowly add 1.1 equivalents of methylmagnesium bromide solution via the dropping funnel.
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Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions. The slight excess of the Grignard reagent ensures the complete conversion of the starting ketone.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the full consumption of the starting material.
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Workup (Quenching): Cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the intermediate magnesium alkoxide.
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Causality: A saturated NH₄Cl solution is a mild acid that effectively protonates the alkoxide to form the desired alcohol without causing potential acid-catalyzed elimination (dehydration) of the tertiary alcohol.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.
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Drying and Concentration: Wash the combined organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Predicted Spectroscopic Characterization
While specific experimental spectra are not available, the molecular structure allows for a reliable prediction of its key spectroscopic features, which are essential for its identification and characterization.
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¹H NMR Spectroscopy : The spectrum is expected to show a singlet for the two equivalent methyl groups (-(CH₃)₂), a singlet for the hydroxyl proton (-OH), and three distinct signals in the aromatic region for the three protons on the phenyl ring, exhibiting complex splitting patterns due to proton-proton and proton-fluorine coupling.
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¹³C NMR Spectroscopy : The spectrum should display nine distinct carbon signals: two for the aliphatic carbons (the quaternary carbon and the equivalent methyl carbons) and seven for the aromatic carbons, including those directly bonded to chlorine and fluorine, which will show characteristic shifts.
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Infrared (IR) Spectroscopy : Key absorption bands are predicted to include a broad peak around 3400 cm⁻¹ (O-H stretch of the alcohol), peaks around 2900-3000 cm⁻¹ (C-H aliphatic stretch), and characteristic peaks in the fingerprint region for C-F and C-Cl bonds, as well as C=C aromatic stretches.
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Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak (M⁺). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature.
Applications in Research and Drug Development
Role as a Tertiary Alcohol Building Block
Tertiary alcohols are versatile intermediates in organic synthesis. The hydroxyl group can be used as a handle for further functionalization or can be eliminated to form an alkene, providing a route to other classes of compounds.
Significance of the 5-Chloro-2-fluorophenyl Moiety
The inclusion of fluorine and chlorine atoms in pharmaceutical candidates is a well-established strategy in medicinal chemistry.[1]
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Fluorine : Often enhances metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins by altering the electronic properties of the molecule.[1]
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Chlorine : Can serve as a bioisostere for a methyl group and can participate in halogen bonding, potentially improving ligand-receptor interactions.
Potential as an Intermediate for Bioactive Molecules
Structurally related compounds, such as 2-amino-5-chloro-2'-fluorobenzophenone, are critical precursors in the synthesis of widely used benzodiazepine drugs like Midazolam and Flurazepam, which act on the central nervous system.[2][3] The 2-(5-Chloro-2-fluorophenyl)propan-2-ol scaffold represents a novel variation that could be explored for synthesizing new classes of compounds with potential therapeutic applications, including but not limited to neurological, anti-inflammatory, or anti-cancer agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled with the standard precautions for laboratory chemicals.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
Refer to the SDS for similar compounds like propan-2-ol for general handling guidelines regarding flammability and irritation.[4][5][6]
References
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PubChem. 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. [Link]
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Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
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FooDB. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). FooDB. [Link]
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PubChem. 2-Chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Propan-2-ol. Chemos GmbH & Co.KG. [Link]
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Carl ROTH. Safety Data Sheet: 2-Propanol. Carl ROTH. [Link]
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Carl ROTH. Safety Data Sheet: 2-Propanol ≥99,9 %, VLSI Grade. Carl ROTH. [Link]
- Google Patents. International application published under the patent cooperation treaty (pct).
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